molecular formula C8H8ClNO4S B2666558 2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride CAS No. 74320-02-8

2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride

Cat. No.: B2666558
CAS No.: 74320-02-8
M. Wt: 249.67
InChI Key: ZWGGLZXKSAJVBY-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8ClNO4S . It has a molecular weight of 249.67 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8ClNO4S/c1-5-3-4-7 (10 (11)12)8 (6 (5)2)15 (9,13)14/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 62-63 degrees Celsius . Unfortunately, the boiling point and other physical properties are not specified in the available resources .

Scientific Research Applications

Water-soluble Protein Reagents

Water-soluble reagents derived from 2-hydroxy-5-nitrobenzyl halides, which share a similar functional group with 2,3-Dimethyl-6-nitrobenzene-1-sulfonyl chloride, have been developed for protein modification. These reagents selectively modify tryptophan and cysteine in amino acids, offering a tool for studying protein structures and functions in aqueous solutions. Their stability in acidic conditions allows for protein modification without significant hydrolysis, a feature that could be explored with derivatives of this compound for protein research (Horton & Tucker, 1970).

Synthesis and Characterization of Sulfonamide Molecules

Research into the synthesis and characterization of new sulfonamide molecules derived from reactions involving nitroaniline and benzene-1-sulfonyl chloride, similar to this compound, has provided insights into the structural, electronic, and reactivity properties of these compounds. Such studies contribute to our understanding of how sulfonamide derivatives can be utilized in the development of pharmaceuticals and materials science (Murthy et al., 2018).

Advanced Oxidation Processes

A study on the degradation of nitrobenzene using advanced oxidation processes highlighted the potential of high-valent metal-oxo species as major reactive components. This mechanism, which involves the activation of peroxymonosulfate, suggests that derivatives like this compound could be explored for environmental remediation, especially in the treatment of wastewater containing nitrobenzene homologues (Zheng et al., 2021).

Safety and Hazards

This compound is classified as dangerous, with a hazard statement of H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

Properties

IUPAC Name

2,3-dimethyl-6-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-5-3-4-7(10(11)12)8(6(5)2)15(9,13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGGLZXKSAJVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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